molecular formula C13H19BrO B12090770 4-Bromo-2-(tert-butyl)-1-isopropoxybenzene

4-Bromo-2-(tert-butyl)-1-isopropoxybenzene

Cat. No.: B12090770
M. Wt: 271.19 g/mol
InChI Key: AUQSCPSGMYWUQL-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)-1-isopropoxybenzene is an organic compound characterized by the presence of a bromine atom, a tert-butyl group, and an isopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butyl)-1-isopropoxybenzene typically involves the bromination of 2-(tert-butyl)-1-isopropoxybenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butyl)-1-isopropoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a phenoxide ion can yield 4-phenoxy-2-(tert-butyl)-1-isopropoxybenzene.

Scientific Research Applications

4-Bromo-2-(tert-butyl)-1-isopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl)-1-isopropoxybenzene involves its interaction with specific molecular targets. The bromine atom and the tert-butyl group can influence the reactivity and binding affinity of the compound. The isopropoxy group can also play a role in modulating the compound’s solubility and stability. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(tert-butyl)-1-isopropoxybenzene is unique due to the presence of both the isopropoxy and tert-butyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

4-bromo-2-tert-butyl-1-propan-2-yloxybenzene

InChI

InChI=1S/C13H19BrO/c1-9(2)15-12-7-6-10(14)8-11(12)13(3,4)5/h6-9H,1-5H3

InChI Key

AUQSCPSGMYWUQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C(C)(C)C

Origin of Product

United States

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